![molecular formula C9H14O5 B12289754 4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol . This compound is known for its unique structure, which includes a dioxolane ring fused to a pyran ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methoxy and dimethyl groups to form the dioxolane and pyran rings. The reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be compared with other similar compounds, such as:
1,3-Benzodioxole: This compound has a similar dioxolane ring but differs in its overall structure and properties.
2,2-Dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl methoxy triisopropylsilane: This compound has a similar core structure but includes additional functional groups that alter its reactivity and applications
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3 |
Clé InChI |
VUNSMQXGBMXONE-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(O1)C(=O)COC2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
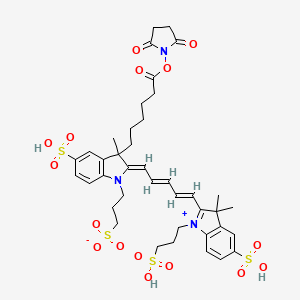
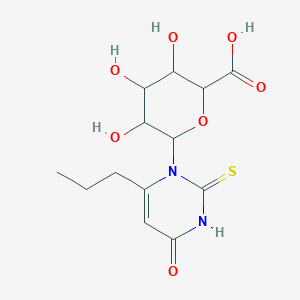
![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)
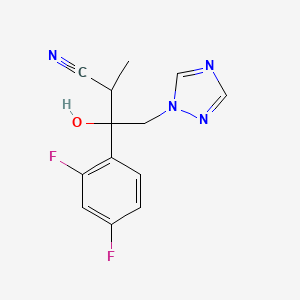
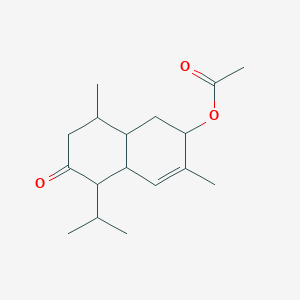
![7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12289701.png)

![Carbamic acid, N-[(1R)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]-, phenylmethyl ester](/img/structure/B12289711.png)
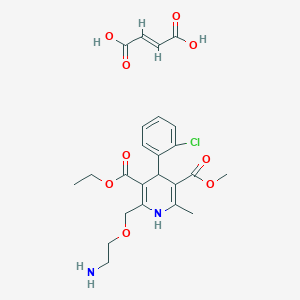
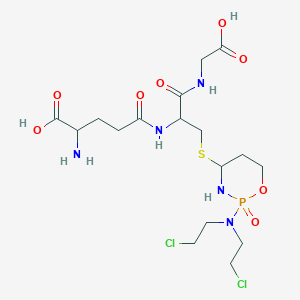
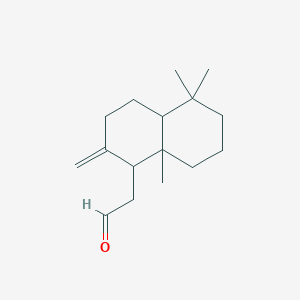
![10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12289726.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-amine](/img/structure/B12289729.png)
